

Application Notes and Protocols: SAR125844 in the MKN-45 Gastric Cancer Cell Line

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For Researchers, Scientists, and Drug Development Professionals

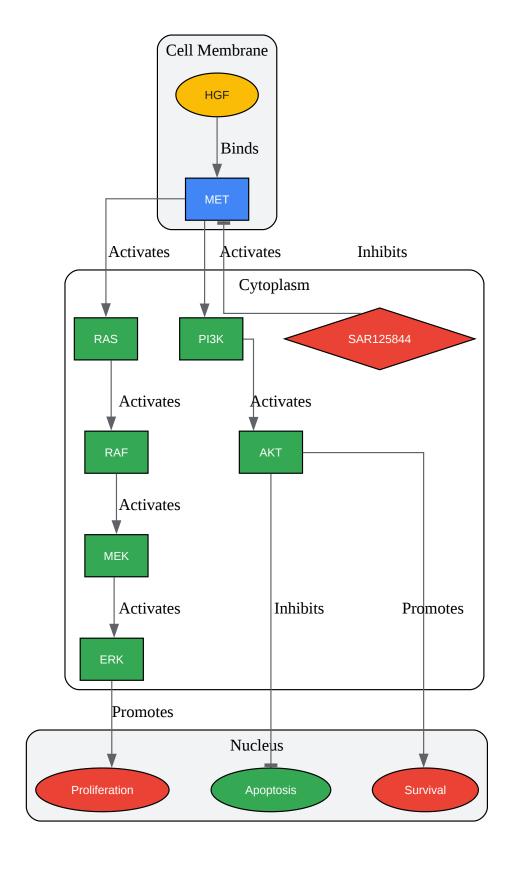
Introduction

SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase (RTK).[1] The MET signaling pathway, when aberrantly activated, plays a crucial role in the development and progression of various cancers, including gastric cancer, by promoting tumor initiation, metastasis, and angiogenesis.[1][2][3][4] The human gastric cancer cell line, MKN-45, is characterized by the amplification of the c-met oncogene, making it a valuable in vitro model for studying MET-targeted therapies.[5][6] These application notes provide a comprehensive overview of the use of SAR125844 to inhibit the proliferation and induce apoptosis in MKN-45 cells, along with detailed protocols for key experimental assays.

Mechanism of Action

SAR125844 competitively binds to the ATP-binding site of the MET kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[1][7] In MET-amplified cancer cells like MKN-45, this leads to the suppression of key oncogenic pathways, primarily the PI3K/AKT and RAS/MAPK pathways.[1] The inhibition of these pathways ultimately results in cell cycle arrest and the induction of apoptosis.





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Caption: SAR125844 inhibits the MET signaling pathway.



Quantitative Data Summary

The following tables summarize the reported in vitro activity of **SAR125844** in the MKN-45 cell line and other relevant gastric cancer cell lines.

Parameter	Cell Line	Value	Reference
MET Phosphorylation IC50	MKN-45	5.1 nmol/L	[8]
Hs 746T	1.4 nmol/L	[8]	
SNU-5	3.9 nmol/L	[8]	_
Cell Proliferation IC50	MKN-45	1-7 nmol/L	[7][8]
Apoptosis EC50	SNU-5	6 nmol/L	[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

The MKN-45 human gastric adenocarcinoma cell line is available from various cell banks. These cells are typically cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1] MKN-45 cells grow as a mix of adherent and suspension cells.[7][9] For passaging, suspension cells can be collected, and adherent cells can be detached using a gentle cell dissociation reagent like Accutase or Trypsin-EDTA.[4][7]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.





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Caption: Workflow for the MTT cell viability assay.

Protocol:

- Cell Seeding: Seed MKN-45 cells in a 96-well plate at a density of 1.2 x 10⁴ cells per well in 100 μL of complete culture medium.[1]
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
- Drug Treatment: Prepare serial dilutions of SAR125844 in culture medium. Remove the old medium from the wells and add 100 μL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation with Drug: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]
- MTT Addition: After the incubation period, add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubation with MTT: Incubate the plate for 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 150-200 μL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
 cells. The IC50 value can be determined by plotting the percentage of viability against the log
 of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma



membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane).

Protocol:

- Cell Treatment: Seed MKN-45 cells in 6-well plates and treat with various concentrations of SAR125844 for the desired time.
- Cell Harvesting: Collect both the floating and adherent cells. Adherent cells can be detached using a gentle method like scraping or Accutase.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Staining: Transfer 100 μ L of the cell suspension to a new tube and add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins, including the phosphorylation status of MET and its downstream effectors.



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Caption: Workflow for Western Blot analysis.



Protocol:

- Cell Lysis: After treatment with SAR125844, wash the MKN-45 cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
- SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them
 by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

 Cell Treatment and Harvesting: Treat MKN-45 cells with SAR125844 and harvest them as described for the apoptosis assay.



- Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
- Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
- Analysis: Analyze the DNA content of the cells by flow cytometry. The data can be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Conclusion

SAR125844 demonstrates potent and selective inhibitory activity against the MET receptor tyrosine kinase in the MET-amplified MKN-45 gastric cancer cell line. This inhibition leads to a reduction in cell viability, induction of apoptosis, and cell cycle arrest, mediated through the suppression of the PI3K/AKT and RAS/MAPK signaling pathways. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of **SAR125844** and other MET inhibitors in a relevant preclinical model.

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